molecular formula C₂₆H₄₃NNa₂O₉S₂ B1145830 3-Sulfo-taurochenodeoxycholic Acid Disodium Salt CAS No. 66874-06-4

3-Sulfo-taurochenodeoxycholic Acid Disodium Salt

Cat. No.: B1145830
CAS No.: 66874-06-4
M. Wt: 623.73
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Sulfo-taurochenodeoxycholic Acid Disodium Salt: is a bile acid derivative that is conjugated with taurine and sulfonated. It is a disodium salt form of taurochenodeoxycholic acid, which is a primary bile acid found in the bile of various animals, including humans. This compound is known for its role in the emulsification and absorption of dietary fats and oils in the intestines. It has a molecular formula of C26H43NNa2O9S2 and a molecular weight of 623.73 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Sulfo-taurochenodeoxycholic Acid Disodium Salt typically involves the following steps:

    Oxidation of Chenodeoxycholic Acid: Chenodeoxycholic acid is oxidized to form 3-keto-chenodeoxycholic acid.

    Sulfonation: The 3-keto-chenodeoxycholic acid is then sulfonated using a sulfonating agent such as sulfur trioxide or chlorosulfonic acid to introduce the sulfo group at the 3-position.

    Conjugation with Taurine: The sulfonated intermediate is conjugated with taurine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form taurochenodeoxycholic acid.

    Formation of Disodium Salt: Finally, the taurochenodeoxycholic acid is neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can occur at the carbonyl group if present.

    Substitution: The sulfo group can participate in substitution reactions under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a reference material in analytical chemistry for the study of bile acids and their derivatives.
  • Employed in the synthesis of complex organic molecules.

Biology:

  • Studied for its role in the metabolism and transport of bile acids in biological systems.
  • Used in research on bile acid signaling pathways and their effects on cellular processes.

Medicine:

  • Investigated for its potential therapeutic effects in liver diseases and metabolic disorders.
  • Used in the development of drugs targeting bile acid receptors.

Industry:

Mechanism of Action

The mechanism of action of 3-Sulfo-taurochenodeoxycholic Acid Disodium Salt involves its interaction with bile acid receptors and transporters in the intestines and liver. It aids in the emulsification and absorption of dietary fats by forming micelles. The compound also regulates the expression of genes involved in bile acid synthesis and metabolism through activation of nuclear receptors such as farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1). These interactions influence various metabolic pathways, including lipid and glucose metabolism .

Comparison with Similar Compounds

    Taurochenodeoxycholic Acid: A taurine-conjugated form of chenodeoxycholic acid without the sulfo group.

    Taurocholic Acid: A taurine-conjugated form of cholic acid.

    Glycochenodeoxycholic Acid: A glycine-conjugated form of chenodeoxycholic acid.

Uniqueness:

Properties

CAS No.

66874-06-4

Molecular Formula

C₂₆H₄₃NNa₂O₉S₂

Molecular Weight

623.73

Synonyms

Cholane;  Ethanesulfonic Acid Derivative;  2-[[(3α,5β,7α)-7-Hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]amino]-,ethanesulfonic Acid, Disodium Salt

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.